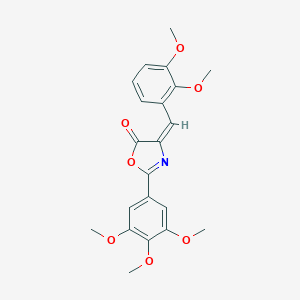![molecular formula C29H33N3O3 B381841 2-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 326889-50-3](/img/structure/B381841.png)
2-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Luminescent Properties and Photo-induced Electron Transfer
Research has explored the luminescent properties and photo-induced electron transfer mechanisms of naphthalimide compounds with piperazine substituents, which are structurally related to the queried compound. These studies indicate potential applications in pH sensing and fluorescence quenching mechanisms through the photo-induced electron transfer (PET) process, highlighting their significance in developing new fluorescent materials and sensors (Gan et al., 2003).
Antimicrobial and Anti-inflammatory Activities
Compounds containing adamantane and piperazine units have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria and significant anti-inflammatory activity in animal models. Such studies underscore the therapeutic potential of these compounds in treating infections and inflammation (Al-Abdullah et al., 2014).
Chemical Synthesis and Reactivity
Various synthetic routes and reactivity studies have been conducted to explore the chemical behaviors of compounds structurally related to "2-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione." These studies provide insights into the synthesis of complex molecules and their potential as intermediates in organic synthesis, highlighting their versatility in constructing novel chemical entities with specific functions (Esmaeili & Nazer, 2009).
Fluorimetric Detection and Spectroscopic Characterization
Research on compounds with similar structural motifs has focused on their use in fluorimetric detection of formaldehyde and other applications where specific reactivity or binding properties are desired. Such compounds have been developed as rapid and facile fluorimetric derivatization reagents, indicating their potential in analytical chemistry and environmental monitoring (Dong et al., 2016).
作用機序
Target of Action
Similar compounds have shown strong inhibitory effects on thePARP-1 enzyme . The PARP-1 enzyme plays a crucial role in DNA repair and genomic stability.
Mode of Action
Based on the known actions of similar compounds, it is likely that this compound interacts with its target enzyme to inhibit its function .
Pharmacokinetics
The compound’sboiling point is predicted to be 676.3±50.0 °C , which could potentially impact its bioavailability.
Result of Action
Based on the known actions of similar compounds, it is likely that this compound could lead toinhibition of DNA repair and impact genomic stability .
特性
IUPAC Name |
2-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c33-26-23-5-1-3-22-4-2-6-24(25(22)23)27(34)32(26)12-9-30-7-10-31(11-8-30)28(35)29-16-19-13-20(17-29)15-21(14-19)18-29/h1-6,19-21H,7-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVZRBKOSNOLPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B381759.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B381764.png)
![4-(4-Allyl-2-methoxyphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381766.png)
![2-Methyl-5-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]thieno[2,3-e][1,3]benzothiazole](/img/structure/B381767.png)
![5-bromo-3-{2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B381769.png)
![N'-{4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B381770.png)
![2-methoxy-N'-{3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B381771.png)
![2-[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B381774.png)
![N-[4-(acetylamino)phenyl]-2-[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381775.png)
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B381776.png)
![7-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one](/img/structure/B381778.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide](/img/structure/B381781.png)
![ethyl 6-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381783.png)